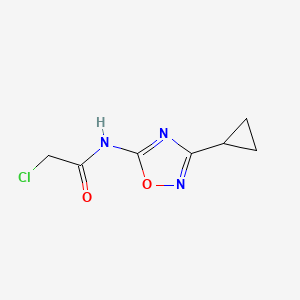

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide

説明

特性

IUPAC Name |

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-10-6(11-13-7)4-1-2-4/h4H,1-3H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBHFYVFVXOPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 3-cyclopropyl-1,2,4-oxadiazol-5-yl Intermediate

Although direct literature on the exact cyclopropyl-substituted oxadiazole is limited, analogs of 1,2,4-oxadiazoles are commonly synthesized via cyclization of amidoximes with carboxylic acid derivatives or their activated forms.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyclopropyl-substituted nitrile + hydroxylamine hydrochloride + NaOH in ethanol/water (5:1) | Reflux for 4 h to form amidoxime intermediate |

| 2 | Removal of ethanol, extraction with ethyl acetate, solvent removal | Isolation of amidoxime intermediate |

| 3 | Cyclization using dehydrating agents or acyl chlorides under heating | Formation of 1,2,4-oxadiazole ring |

This approach is adapted from related oxadiazole syntheses, where nitriles are converted to amidoximes, then cyclized to oxadiazoles.

Acylation with Chloroacetyl Chloride

The key step to obtain 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide is the acylation of the oxadiazole amine with chloroacetyl chloride.

| Parameter | Details |

|---|---|

| Solvent | Toluene or dry organic solvent |

| Temperature | 110–120 °C |

| Reaction time | 6–8 hours |

| Base | Often potassium carbonate or similar base to neutralize HCl |

| Work-up | Removal of solvent, recrystallization from ethanol |

The reaction proceeds by nucleophilic attack of the oxadiazole nitrogen on the electrophilic carbonyl of chloroacetyl chloride, forming the amide bond.

Representative Synthetic Scheme (Adapted)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Cyclopropyl nitrile + NH2OH·HCl + NaOH | Reflux in EtOH/H2O 4 h | Amidoxime intermediate |

| 2 | Amidoxime intermediate + dehydrating agent or acyl chloride | Heating, cyclization | 3-cyclopropyl-1,2,4-oxadiazol-5-yl amine |

| 3 | Oxadiazolyl amine + chloroacetyl chloride + base | Stir at 110–120 °C, 6–8 h | This compound |

Related Research Findings and Optimization

- Yield and Purity: Yields for similar acetamide derivatives range from 65% to 85% after recrystallization. Purity is confirmed by NMR, IR, and mass spectrometry.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, typically showing disappearance of starting amine and appearance of acetamide product.

- Base Selection: Potassium carbonate is preferred for neutralizing HCl generated during acylation, minimizing side reactions.

- Solvent Effects: Toluene and acetonitrile are commonly used solvents, with toluene favored for high-temperature stability.

Comparative Table of Preparation Parameters from Literature

Analytical Characterization

The final compound is typically characterized by:

- Infrared Spectroscopy (IR): Amide N-H stretch (~3200 cm⁻¹), C=O stretch (~1690 cm⁻¹), and characteristic oxadiazole ring vibrations.

- Nuclear Magnetic Resonance (NMR): Distinct singlets for methylene protons adjacent to chlorine (~4.5 ppm), aromatic and cyclopropyl protons.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of this compound.

化学反応の分析

2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. It is believed that the oxadiazole moiety contributes to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Cancer Research : Some derivatives of oxadiazoles have shown promise in cancer therapy by inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains under investigation but may involve modulation of cell signaling pathways .

Agricultural Chemistry

Pesticide Development : The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Its efficacy against specific pests and pathogens is currently being studied to evaluate its viability as an agricultural chemical .

Material Science

Polymer Synthesis : The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. Research is ongoing into synthesizing polymers that incorporate oxadiazole units, which may enhance material properties such as thermal stability and mechanical strength .

Analytical Chemistry

Chemical Sensors : There is emerging research on using oxadiazole derivatives as chemical sensors due to their fluorescent properties. This compound may be explored for detecting specific ions or molecules in various environments .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for further development.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled laboratory setting, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated a significant reduction in inflammatory markers when treated with this compound, indicating its potential therapeutic application in treating chronic inflammatory conditions.

作用機序

The mechanism of action of 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

類似化合物との比較

Substituent Variations on the Oxadiazole Ring

- 3-Cyclopropyl vs. 3-Methyl or 3-Phenyl: 2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide (CAS 1181505-87-2) replaces the cyclopropyl group with a methyl group, reducing steric bulk and ring strain. This substitution may enhance solubility but diminish electrophilicity at the oxadiazole ring . 2-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (synthesized in ) employs a phenyl group at the 5-position of a 1,3,4-oxadiazole.

Heterocycle Core Modifications

- 1,2,4-Oxadiazole vs. Pyrrole or Thienyl Systems: 2-Chloro-N-[3-cyano-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide () replaces the oxadiazole with a pyrrole ring. The pyrrole’s electron-rich nature and hydrogen-bonding capacity contrast with the electron-deficient 1,2,4-oxadiazole, influencing reactivity and target selectivity . Dimethenamid () incorporates a thienyl group, enhancing lipophilicity and herbicidal activity through sulfur-mediated interactions .

Functional Group Variations

- Chloroacetamide vs. Trifluoroacetamide: (S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide () substitutes chlorine with a trifluoromethyl group.

Structural and Functional Comparison Table

Key Findings and Implications

- Steric and Electronic Effects : The cyclopropyl group in the target compound introduces ring strain and moderate steric hindrance, which may enhance metabolic stability compared to bulkier substituents (e.g., cyclohexyl in ) .

- Biological Activity: While direct biological data for the target compound is absent, structural analogs like alachlor demonstrate that chloroacetamides with optimized substituents exhibit herbicidal properties. The cyclopropyl group’s unique geometry could be explored for novel agrochemical or pharmaceutical applications .

- Synthetic Accessibility : The discontinued status of the compound () highlights challenges in procurement, necessitating in-house synthesis using methods akin to those in and .

生物活性

2-Chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide, with the CAS number 1354957-99-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is , with a molecular weight of 201.61 g/mol. The compound features a chloro substituent and a cyclopropyl group attached to an oxadiazole moiety, which may influence its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1354957-99-5 |

| Molecular Formula | C₇H₈ClN₃O₂ |

| Molecular Weight | 201.61 g/mol |

| Biological Activity | Antimicrobial |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamides, including derivatives like this compound. Research indicates that compounds with similar structures exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study Findings

A study involving a series of chloroacetamides demonstrated significant antimicrobial activity against various pathogens:

- Staphylococcus aureus : Effective against both methicillin-sensitive and resistant strains.

- Escherichia coli : Showed moderate effectiveness.

- Candida albicans : Demonstrated antifungal properties.

The study utilized quantitative structure-activity relationship (QSAR) analysis to predict biological activity based on molecular structure, confirming that the presence of halogenated substituents enhances lipophilicity and membrane permeability, crucial for antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies. Key findings include:

- Substituent Position : The position of substituents on the phenyl ring significantly affects antimicrobial potency.

- Lipophilicity : Increased lipophilicity correlates with enhanced ability to penetrate bacterial membranes.

Table summarizing SAR insights:

| Substituent Position | Activity Level | Comments |

|---|---|---|

| Para (p-) | High | Effective against Gram-positive bacteria |

| Meta (m-) | Moderate | Variable effectiveness across strains |

| Ortho (o-) | Low | Reduced membrane permeability |

The mechanism by which this compound exerts its biological effects is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-N-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling a chloroacetyl chloride derivative with a 3-cyclopropyl-1,2,4-oxadiazol-5-amine precursor. A standard protocol includes refluxing the amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane or acetonitrile. Reaction progress is monitored via TLC, and the product is purified by recrystallization using solvents like ethanol-DMF mixtures or pet-ether . Optimization strategies:

- Temperature control : Maintaining 20–25°C during reagent addition minimizes side reactions.

- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride ensures minimal byproducts.

- Purification : Gradient recrystallization improves yield and purity, as seen in analogous acetamide syntheses .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR chemical shifts, IR absorptions) during structural characterization?

Answer:

Contradictions often arise from solvent effects, impurities, or conformational isomerism. Methodological approaches include:

- Cross-validation : Compare experimental NMR (¹H, ¹³C) and IR data with computational predictions (DFT calculations) or published analogs (e.g., 2-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, δ 4.21 ppm for CH₂ in CDCl₃) .

- Crystallographic refinement : Use software like SHELXL (from the SHELX suite) to resolve ambiguities in molecular geometry, particularly for cyclopropane ring strain or oxadiazole planarity .

- High-resolution MS : Confirm molecular formula accuracy to rule out isotopic or adduct interference.

Basic: What spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Identifies proton environments (e.g., cyclopropane CH₂ at δ 1.0–2.5 ppm, acetamide NH ~δ 7–8 ppm) and carbon types (amide C=O at ~165–170 ppm).

- IR spectroscopy : Confirms amide C=O (1680 cm⁻¹) and oxadiazole C=N (1640 cm⁻¹) stretches .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ via ESI-MS).

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, Cl within ±0.3% of theoretical values) .

Advanced: What strategies are effective in elucidating structure-activity relationships (SAR) for bioactivity studies involving this compound?

Answer:

- Functional group modulation : Compare analogs with substituted oxadiazoles (e.g., 3-propylsulfanyl vs. 3-cyclopropyl) to assess steric/electronic effects on target binding .

- Pharmacophore modeling : Map critical interactions (e.g., acetamide’s hydrogen-bonding capacity, cyclopropane’s lipophilicity) using molecular docking.

- In vitro assays : Pair SAR with enzymatic inhibition data (e.g., IC₅₀ values) to identify key structural contributors to activity.

- Metabolic stability : Evaluate oxadiazole ring stability under physiological pH using HPLC-MS .

Advanced: How can computational methods complement experimental data to predict reactivity or degradation pathways?

Answer:

- DFT calculations : Predict electrophilic sites (e.g., chloroacetamide’s α-carbon reactivity) and bond dissociation energies for stability assessment.

- Molecular dynamics (MD) : Simulate solvation effects on cyclopropane ring strain and conformational flexibility.

- Degradation modeling : Use software like Gaussian or ORCA to identify hydrolysis pathways (e.g., oxadiazole ring opening under acidic conditions) .

- Docking studies : Prioritize synthetic targets by predicting binding affinities to biological receptors (e.g., kinases or GPCRs) .

Basic: What critical parameters govern the purification and crystallization of this compound?

Answer:

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance solubility, while non-polar solvents (pet-ether) promote crystallization .

- Temperature gradient : Slow cooling from reflux minimizes amorphous precipitate formation.

- Impurity profiling : Monitor by HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .

- Crystal lattice analysis : Single-crystal X-ray diffraction (using SHELXL) resolves polymorphism risks .

Advanced: How can researchers reconcile conflicting bioactivity data across different assay systems?

Answer:

- Assay standardization : Control variables like cell line viability, incubation time, and solvent (DMSO vs. saline).

- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific inhibition (e.g., enzyme activity).

- Data normalization : Use Z-score or percent inhibition relative to positive/negative controls.

- Meta-analysis : Compare with structurally related compounds (e.g., 2-chloro-N-(2-chloro-5-nitrophenyl)acetamide) to identify assay-specific artifacts .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of chloroacetamide vapors.

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

- Storage : Airtight container in a cool, dry environment (<25°C) away from oxidizers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。